Cas no 2383775-56-0 (2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid)

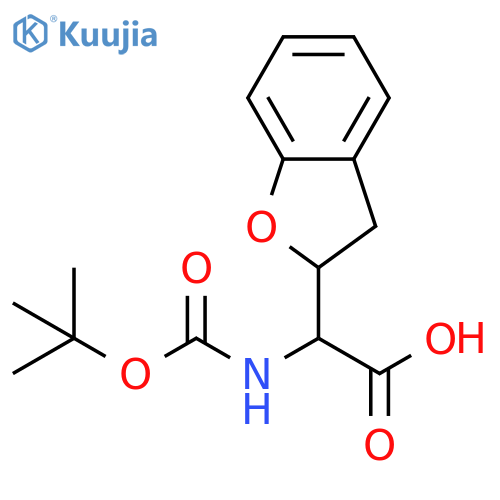

2383775-56-0 structure

商品名:2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid

2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid

- α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dihydro-2-benzofuranacetic acid

-

- インチ: 1S/C15H19NO5/c1-15(2,3)21-14(19)16-12(13(17)18)11-8-9-6-4-5-7-10(9)20-11/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)

- InChIKey: IVKPGYDXECINQR-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=CC=C2CC1C(NC(OC(C)(C)C)=O)C(O)=O

じっけんとくせい

- 密度みつど: 1.249±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 477.8±28.0 °C(Predicted)

- 酸性度係数(pKa): 3.44±0.10(Predicted)

2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1723557-5.0g |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid |

2383775-56-0 | 95% | 5g |

$3147.0 | 2023-06-04 | |

| Enamine | EN300-1723557-0.1g |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid |

2383775-56-0 | 95% | 0.1g |

$376.0 | 2023-09-20 | |

| Enamine | EN300-1723557-1g |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid |

2383775-56-0 | 95% | 1g |

$1086.0 | 2023-09-20 | |

| Enamine | EN300-1723557-0.5g |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid |

2383775-56-0 | 95% | 0.5g |

$847.0 | 2023-09-20 | |

| Enamine | EN300-1723557-10g |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid |

2383775-56-0 | 95% | 10g |

$4667.0 | 2023-09-20 | |

| 1PlusChem | 1P0291B9-250mg |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid |

2383775-56-0 | 95% | 250mg |

$727.00 | 2024-05-22 | |

| 1PlusChem | 1P0291B9-5g |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid |

2383775-56-0 | 95% | 5g |

$3952.00 | 2024-05-22 | |

| 1PlusChem | 1P0291B9-10g |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid |

2383775-56-0 | 95% | 10g |

$5831.00 | 2023-12-18 | |

| Aaron | AR0291JL-10g |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid |

2383775-56-0 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| 1PlusChem | 1P0291B9-100mg |

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid |

2383775-56-0 | 95% | 100mg |

$527.00 | 2024-05-22 |

2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

2383775-56-0 (2-{(tert-butoxy)carbonylamino}-2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量